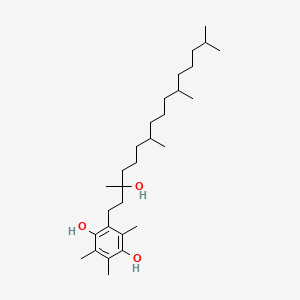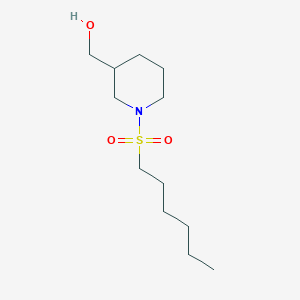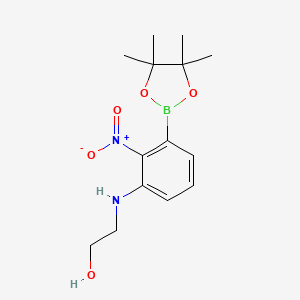
tert-Butyl 4-bromo-2-methylbenzyl(cyclopropyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4-bromo-2-methylbenzyl(cyclopropyl)carbamate is a chemical compound with the molecular formula C13H18BrNO2. It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) attached to a benzyl group that is further substituted with a bromine atom and a methyl group. This compound is used primarily in research settings and has various applications in chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-bromo-2-methylbenzyl(cyclopropyl)carbamate typically involves the reaction of 4-bromo-2-methylbenzylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-bromo-2-methylbenzyl(cyclopropyl)carbamate can undergo several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: The carbamate group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Major Products Formed
Nucleophilic Substitution: Substituted benzyl derivatives depending on the nucleophile used.
Oxidation: 4-bromo-2-methylbenzoic acid.
Reduction: 4-bromo-2-methylbenzylamine.
Scientific Research Applications
tert-Butyl 4-bromo-2-methylbenzyl(cyclopropyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential as a pharmacological agent, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 4-bromo-2-methylbenzyl(cyclopropyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways, depending on the enzyme targeted.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-bromo-2-methylbenzylcarbamate
- tert-Butyl (2-bromo-5-methylthiazol-4-yl)carbamate
- tert-Butyl (2-(2-bromo-4-chlorophenoxy)ethyl)carbamate
Uniqueness
tert-Butyl 4-bromo-2-methylbenzyl(cyclopropyl)carbamate is unique due to the presence of the cyclopropyl group, which can impart distinct steric and electronic properties. This can influence its reactivity and interaction with biological targets, making it a valuable compound for specific research applications.
Properties
Molecular Formula |
C16H22BrNO2 |
|---|---|
Molecular Weight |
340.25 g/mol |
IUPAC Name |
tert-butyl N-[(4-bromo-2-methylphenyl)methyl]-N-cyclopropylcarbamate |
InChI |
InChI=1S/C16H22BrNO2/c1-11-9-13(17)6-5-12(11)10-18(14-7-8-14)15(19)20-16(2,3)4/h5-6,9,14H,7-8,10H2,1-4H3 |
InChI Key |
JNDNSCPGFCWABE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)CN(C2CC2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4,4,11,11-tetramethyl-N-(4-sulfamoylphenyl)-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide](/img/structure/B12073387.png)
![2-(2',5-Difluoro-[1,1'-biphenyl]-2-yl)acetic acid](/img/structure/B12073392.png)





![17-Acetyl-10-ethenyl-13-methyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12073418.png)




